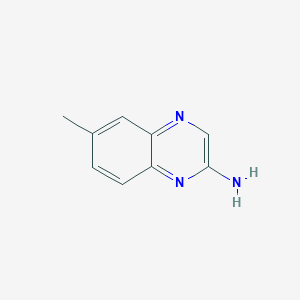

6-Methylquinoxalin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methylquinoxalin-2-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methylquinoxalin-2-amine has been extensively studied for its antimicrobial , anticancer , and anti-inflammatory properties:

-

Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that derivatives of this compound can inhibit the growth of liver carcinoma cells (HEPG2) with varying degrees of efficacy.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound Concentration (µg/mL) Growth Inhibition (%) A 500 45 B 500 30 C 500 50 - Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies have reported minimum inhibitory concentration (MIC) values indicating potent antibacterial activity.

The biological activities of this compound include:

- Antiviral Activity : Several studies have identified quinoxaline derivatives as potential antiviral agents. For instance, derivatives have shown promise in inhibiting human cytomegalovirus (HCMV) replication.

- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Case Study 1: Anticancer Efficacy in HEPG2 Cells

A study published in Frontiers in Pharmacology demonstrated that derivatives of this compound exhibited significant cytotoxicity against HEPG2 cells. The structure-activity relationship (SAR) highlighted how specific modifications influenced potency, suggesting pathways for drug design.

Case Study 2: Antiviral Activity Against HCMV

In a systematic review focusing on antiviral agents, derivatives of quinoxaline were identified as potent inhibitors of HCMV replication. The presence of specific functional groups was crucial for enhancing antiviral activity, indicating potential pathways for further development.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

6-Methylquinoxalin-2-amine undergoes halogenation and alkoxylation at reactive positions. For example:

-

Chlorination with POCl₃ at elevated temperatures replaces hydroxyl groups with chlorine. In a related quinoxaline system, 2-hydroxy-3-methylquinoxaline reacts with POCl₃ under reflux to yield 2-chloro-3-methylquinoxaline (60% yield, m.p. 88°C) .

-

Alkoxy substitution occurs when reacting with phenols. A 2-chloro-3-methylquinoxaline analogue reacted with p-aminophenol in acetonitrile to form 4-(2-methylquinoxalin-3-yloxy)benzamine .

Condensation Reactions

The amine group at position 2 participates in Schiff base formation and Claisen-Schmidt condensations:

-

Schiff base synthesis : Reaction with aromatic aldehydes in ethanol under acidic conditions produces imine derivatives. For instance, 2-(p-formylphenoxy)-3-methylquinoxaline condensed with substituted anilines yielded 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines (5a–e ) .

-

Claisen-Schmidt condensation : Analogous quinoxaline derivatives reacted with furfuraldehyde to form α,β-unsaturated ketones (enones), which were further cyclized to pyridines or pyrazolines .

Cross-Coupling Reactions

Recent advances in photoredox catalysis enable functionalization at the C7 position:

-

Photoredox-catalyzed coupling : Ir(PPy)₃-mediated reactions with chloromethylquinoxalinones allow installation of diverse substituents. While direct data for this compound is limited, similar systems show tolerance for halogens (F, Cl, Br) and electron-withdrawing groups (e.g., CF₃) at adjacent positions .

Electrochemical Behavior

Though not directly studied for this compound, related quinoxalin-2-ones exhibit pH-dependent two-electron reduction at mercury electrodes. Protonation at nitrogen precedes electron transfer, forming semiquinone radicals .

Table 1: Representative Reaction Conditions and Yields

Key Research Findings

-

Anticancer activity : Quinoxaline derivatives with methyl and halogen substituents show IC₅₀ values ranging from 4.4 µM (HCT116) to >1,000 µM, depending on substitution patterns .

-

Synthetic flexibility : The 2-amine group facilitates diverse transformations, including cyclization to pyrimidines and isoxazolines .

Propriétés

Formule moléculaire |

C9H9N3 |

|---|---|

Poids moléculaire |

159.19 g/mol |

Nom IUPAC |

6-methylquinoxalin-2-amine |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3,(H2,10,12) |

Clé InChI |

WAWQODCAODSNFR-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=NC=C(N=C2C=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.